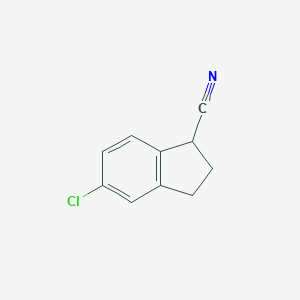

5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile

Description

Properties

IUPAC Name |

5-chloro-2,3-dihydro-1H-indene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c11-9-3-4-10-7(5-9)1-2-8(10)6-12/h3-5,8H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISXKBERZGFQBTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1C#N)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00564758 | |

| Record name | 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132205-76-6 | |

| Record name | 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile

Abstract: This technical guide provides a comprehensive overview of the synthetic pathways to 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile, a valuable intermediate in the development of novel therapeutics and agrochemicals. The synthesis is logically dissected into two primary stages: the formation of the key intermediate, 5-Chloro-1-indanone, and its subsequent conversion to the target nitrile. This document explores multiple field-proven methodologies, elucidates the mechanistic rationale behind procedural choices, and offers detailed experimental protocols. The content is tailored for researchers, chemists, and process development professionals, aiming to provide both a strategic overview and actionable laboratory guidance.

Introduction

This compound is a structurally significant molecule, primarily recognized as a key building block in the synthesis of advanced chemical entities. Its utility is most prominent in the agrochemical sector as a precursor to insecticides like Indoxacarb, which functions by blocking sodium ion channels in insects.[1] The rigid, functionalized indane core makes it an attractive scaffold for medicinal chemistry and materials science.

The synthesis of this target molecule is not a trivial one-step process but rather a strategic sequence. The most logical and widely practiced approach involves the robust construction of the indanone ring system, followed by the precise installation of the nitrile functionality at the C1 position. This guide will therefore be presented in two principal parts, reflecting this synthetic strategy.

Part I: Synthesis of the Key Intermediate: 5-Chloro-1-indanone

The formation of 5-Chloro-2,3-dihydro-1H-inden-1-one (commonly, 5-chloro-1-indanone) is the cornerstone of the overall synthesis. The primary challenge lies in achieving efficient intramolecular cyclization to form the five-membered ring fused to the chlorobenzene moiety. Several methodologies have been developed, each with distinct advantages concerning starting material availability, scalability, and environmental impact.

Route A: Intramolecular Friedel-Crafts Acylation

This classical and highly reliable method involves the cyclization of a 3-arylpropanoic acid derivative. The reaction proceeds via an electrophilic aromatic substitution, where the acyl group is the electrophile that attacks the aromatic ring.[2][3]

Diagram 1: Workflow for Friedel-Crafts Acylation Route.

Causality and Expertise: The synthesis begins with the creation of the side chain precursor, 3-(3-chlorophenyl)propanoic acid. A Knoevenagel-type condensation between 3-chlorobenzaldehyde and malonic acid, followed by decarboxylation, is a common approach.[4][5] The choice of formic acid and diethylamine facilitates this transformation.[4]

The crucial cyclization step requires activation of the carboxylic acid, typically by converting it to an acyl chloride with reagents like thionyl chloride or oxalyl chloride.[6] This acyl chloride is a much more potent electrophile. The subsequent intramolecular Friedel-Crafts acylation is promoted by a Lewis acid, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂).[4][5] AlCl₃ is a powerful catalyst but requires stoichiometric amounts as it complexes with the product ketone.[2][7] The reaction must be conducted under anhydrous conditions, as Lewis acids readily hydrolyze. The regioselectivity is directed by the chloro- and alkyl- substituents on the benzene ring, leading predominantly to the desired 5-chloro isomer.

Route B: One-Pot Friedel-Crafts Acylation/Alkylation

For process efficiency and scalability, one-pot procedures are highly desirable. A prevalent industrial method involves the direct reaction of chlorobenzene with 3-chloropropionyl chloride.[8][9][10]

Diagram 2: One-Pot Synthesis from Chlorobenzene.

Causality and Expertise: This pathway is a tandem Friedel-Crafts reaction.

-

Intermolecular Acylation: First, chlorobenzene is acylated by 3-chloropropionyl chloride, typically using AlCl₃ as the catalyst, to form 3-chloro-1-(4-chlorophenyl)propan-1-one.[1]

-

Intramolecular Alkylation: This intermediate is then cyclized. This second step is an intramolecular Friedel-Crafts alkylation. It can be driven by strong Brønsted acids like sulfuric acid or by heating with a Lewis acid like AlCl₃ at higher temperatures (e.g., 150-180 °C).[11][12] The high temperature is necessary to promote the alkylation of the somewhat deactivated ring.

This route is often preferred in industrial settings due to the use of readily available, inexpensive starting materials.[10] However, it can generate significant acidic waste streams, particularly when using stoichiometric AlCl₃ and sulfuric acid.[13] More environmentally benign variations using solid acid catalysts have been explored to mitigate this issue.[9][13]

Comparison of Synthetic Routes to 5-Chloro-1-indanone

| Parameter | Route A: Friedel-Crafts Acylation | Route B: One-Pot from Chlorobenzene |

| Starting Materials | 3-Chlorobenzaldehyde, Malonic Acid | Chlorobenzene, 3-Chloropropionyl Chloride |

| Key Reagents | SOCl₂, Lewis Acids (ZnCl₂, AlCl₃) | Lewis Acids (AlCl₃), H₂SO₄ |

| Typical Yield | Good to Excellent (e.g., 75-82%)[4] | Good (e.g., 66-75%)[10][11] |

| Scalability | Good, but multi-step | Excellent, often preferred for industry |

| Advantages | High purity, clear regiochemical control | Fewer steps, lower cost of raw materials |

| Disadvantages | More synthetic steps | Can generate large amounts of acidic waste, requires higher temperatures |

Part II: Cyanation of 5-Chloro-1-indanone

With the key indanone intermediate in hand, the final step is the introduction of the nitrile group at the C1 position. Direct conversion of a ketone to a nitrile at the same carbon is not straightforward. Therefore, a multi-step transformation is employed, leveraging well-established organic reactions. The most reliable pathway involves reduction of the ketone to an alcohol, conversion of the alcohol to a good leaving group, and subsequent nucleophilic substitution with a cyanide salt.

Diagram 3: General Pathway for Cyanation of 5-Chloro-1-indanone.

Alternative Cyanation Strategy: Tosylhydrazone Conversion

An alternative, more direct method involves converting the ketone into its N-tosylhydrazone, which can then be cyanated. This approach avoids the reduction-activation sequence. Copper-catalyzed cyanation of N-tosylhydrazones using a low-toxicity cyanide source like potassium thiocyanate (KSCN) has been reported for synthesizing α-aryl nitriles.[14] While a specific protocol for 5-chloro-1-indanone is not widely published, this represents a viable and potentially more efficient route for exploration.

Detailed Experimental Protocols

The following protocols are synthesized from literature procedures and represent standard, reliable methods.[4][15][16]

Protocol 1: Synthesis of 5-Chloro-1-indanone (from 3-Chlorobenzaldehyde)

Step 1a: Preparation of 3-(3-Chlorophenyl)propanoic Acid

-

To a 250 mL three-necked flask equipped with a reflux condenser and magnetic stirrer, add formic acid (80 mL) and diethylamine (58 mL).

-

Add 3-chlorobenzaldehyde (20 g, 0.142 mol) and malonic acid (17.8 g, 0.171 mol) to the flask.

-

Heat the mixture to 150 °C and maintain at reflux. Monitor the reaction progress by TLC.

-

After completion (typically 4-6 hours), cool the reaction mixture to room temperature and pour it into 400 mL of ice-cold water.

-

Acidify the aqueous mixture with concentrated HCl to pH 3-4, which will precipitate the product.

-

Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethyl acetate) to obtain 3-(3-chlorophenyl)propanoic acid. Expect a yield of approximately 80-85%.[4]

Step 1b: Intramolecular Friedel-Crafts Acylation

-

In a 250 mL flask under an inert atmosphere (N₂ or Ar), suspend 3-(3-chlorophenyl)propanoic acid (10 g, 0.054 mol) in dichloromethane (80 mL).

-

Add thionyl chloride (6.5 mL, 0.089 mol) dropwise at room temperature. Heat the mixture to reflux for 2 hours or until gas evolution ceases. Cool to room temperature.

-

In a separate 500 mL flask, prepare a suspension of anhydrous zinc chloride (14.7 g, 0.108 mol) in dichloromethane (50 mL) and cool to 0 °C in an ice bath.

-

Slowly add the prepared acyl chloride solution from step 2 to the zinc chloride suspension, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor by TLC.

-

Quench the reaction by carefully pouring it onto a mixture of crushed ice (200 g) and concentrated HCl (20 mL).

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude solid by recrystallization from ethanol to yield 5-chloro-1-indanone as a white or off-white solid. Expect a yield of 75-80%.[4][6]

Protocol 2: Synthesis of this compound

Step 2a: Reduction to 5-Chloro-2,3-dihydro-1H-inden-1-ol

-

Dissolve 5-chloro-1-indanone (5 g, 0.030 mol) in methanol (100 mL) in a 250 mL flask and cool to 0 °C.

-

Add sodium borohydride (NaBH₄) (1.7 g, 0.045 mol) portion-wise, keeping the temperature below 10 °C.

-

After the addition is complete, stir the reaction at room temperature for 1-2 hours until the starting material is consumed (monitor by TLC).

-

Carefully quench the reaction by adding 1M HCl dropwise until the pH is ~7 and gas evolution stops.

-

Remove the methanol under reduced pressure. Add water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude alcohol, which is often used directly in the next step without further purification.

Step 2b: Conversion to 1-Bromo-5-chloroindane (Caution: Work in a well-ventilated fume hood. PBr₃ is corrosive and reacts violently with water.)

-

Dissolve the crude 5-chloro-2,3-dihydro-1H-inden-1-ol (~0.030 mol) in anhydrous diethyl ether (100 mL) and cool to 0 °C.

-

Add phosphorus tribromide (PBr₃) (1.2 mL, 0.013 mol) dropwise.

-

Allow the mixture to stir at 0 °C for 1 hour and then at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto ice water. Separate the organic layer, and wash it sequentially with cold water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude bromo-intermediate.

Step 2c: Nucleophilic Substitution to the Nitrile (Caution: Cyanide salts are highly toxic. Handle with extreme care and have an appropriate quenching agent, such as bleach solution, readily available.)

-

Dissolve the crude 1-bromo-5-chloroindane (~0.030 mol) in a suitable solvent such as ethanol or DMSO (100 mL).

-

Add sodium cyanide (NaCN) (2.2 g, 0.045 mol).

-

Heat the mixture under reflux (typically 80-100 °C) for several hours. The use of ethanolic solvent is crucial to avoid side reactions.[16][17] Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture and pour it into water (200 mL).

-

Extract the product with ethyl acetate or dichloromethane (3 x 75 mL).

-

Combine the organic layers, wash thoroughly with water and brine to remove residual cyanide salts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to afford pure this compound.

Conclusion

The synthesis of this compound is most effectively achieved through a multi-stage process. The initial formation of 5-chloro-1-indanone is a critical step, with both the multi-step Friedel-Crafts acylation of a propanoic acid derivative and the one-pot reaction of chlorobenzene offering viable, high-yield routes tailored for laboratory and industrial scales, respectively. The subsequent conversion of the indanone to the target carbonitrile via a reduction-activation-cyanation sequence represents a robust and reliable end-game strategy. The choice of a specific pathway will ultimately depend on factors such as available starting materials, required scale, and process safety and environmental considerations.

References

A complete list of all sources cited in this guide is provided below.

- Preparation method of 5-chloro-1-indanone.

-

Preparation method for synthesizing 5-chloro-1-indanone through one-step method. Eureka. [Link]

- CN113527075A - Preparation method for synthesizing 5-chloro-1-indanone by one-step method.

- CN104910001A - Synthetic method of 5-chloro-1-indanone.

-

Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. [Link]

-

104910001 Synthetic method of 5-chloro-1-indanone. WIPO Patentscope. [Link]

- CN109534971B - 5-chloro-indanone production device and production method thereof.

-

Synthesis of 1-indanones with a broad range of biological activity. ResearchGate. [Link]

-

Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

-

NOTE Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry. [Link]

- A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one.

-

Friedel–Crafts reaction. Wikipedia. [Link]

-

Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]

-

Halogenoalkanes | Nucleophilic Substitution (with :CN-). Revision Sheet. [Link]

-

Copper-Catalyzed Cyanation of N-Tosylhydrazones with Thiocyanate Salt as the "CN" Source. Organic Chemistry Portal. [Link]

-

5-Chloro-1-indanone | C9H7ClO. PubChem. [Link]

- CN103601625A - Method for producing 5-chloro-1-indanone.

-

nucleophilic substitution - halogenoalkanes and cyanide ions. Chemguide. [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

-

Nucleophilic substitution reactions with cyanide. YouTube. [Link]

-

Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 4. CN104910001A - Synthetic method of 5-chloro-1-indanone - Google Patents [patents.google.com]

- 5. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. Preparation method of 5-chloro-1-indanone - Eureka | Patsnap [eureka.patsnap.com]

- 9. Preparation method for synthesizing 5-chloro-1-indanone through one-step method - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN109534971B - 5-chloro-indanone production device and production method thereof - Google Patents [patents.google.com]

- 11. EP0800500B1 - A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one - Google Patents [patents.google.com]

- 12. CN103601625A - Method for producing 5-chloro-1-indanone - Google Patents [patents.google.com]

- 13. CN113527075A - Preparation method for synthesizing 5-chloro-1-indanone by one-step method - Google Patents [patents.google.com]

- 14. Copper-Catalyzed Cyanation of N-Tosylhydrazones with Thiocyanate Salt as the "CN" Source [organic-chemistry.org]

- 15. chemistrystudent.com [chemistrystudent.com]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. youtube.com [youtube.com]

An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-indan-1-carbonitrile

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 5-chloro-indan-1-carbonitrile, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific molecule in public literature, this guide employs a logical, experience-based approach. We will leverage the well-characterized data of its likely precursor, 5-chloro-1-indanone, to propose a viable synthetic pathway and predict the key physicochemical properties of the target compound. Furthermore, this document outlines detailed, self-validating experimental protocols for the empirical determination and characterization of these properties, ensuring scientific integrity and reproducibility.

Introduction and Strategic Overview

5-Chloro-indan-1-carbonitrile is a halogenated indane derivative featuring a nitrile functional group. This structural motif is of significant interest in medicinal chemistry due to the versatile reactivity of the nitrile group and the established biological activity of various indane scaffolds. However, a thorough search of scientific databases reveals a scarcity of published experimental data for this specific compound.

This guide is structured to provide maximum value to the scientific community by not only collating available information but also by applying fundamental principles of organic chemistry to predict properties and outline a clear path for synthesis and validation. Our analysis begins with the readily available precursor, 5-chloro-1-indanone, for which substantial data exists. We will then propose a synthetic conversion and provide a detailed discussion of the expected physicochemical characteristics of the target nitrile, followed by robust protocols for their empirical verification.

Proposed Synthesis of 5-Chloro-indan-1-carbonitrile

The most logical and direct synthetic route to an indane-1-carbonitrile from an indanone precursor proceeds through a cyanohydrin intermediate. This two-step process leverages the reactivity of the carbonyl group in 5-chloro-1-indanone.

Step 1: Nucleophilic Addition of Cyanide to form 5-Chloro-1-hydroxy-indan-1-carbonitrile (Cyanohydrin Formation)

The initial step involves the treatment of 5-chloro-1-indanone with a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), followed by acidification. The cyanide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon.[1][2]

Step 2: Reductive Dehydroxylation of the Cyanohydrin

The hydroxyl group of the intermediate cyanohydrin must then be removed to yield the target compound. This can be achieved through various reductive dehydroxylation methods. A common and effective method involves the conversion of the alcohol to a good leaving group (e.g., a tosylate or mesylate) followed by reduction, or via radical-based methods like the Barton-McCombie deoxygenation.

Below is a diagrammatic representation of this proposed synthetic workflow.

Caption: Proposed two-step synthesis of 5-chloro-indan-1-carbonitrile.

Physicochemical Properties

This section is divided into the known properties of the precursor and the predicted properties of the target compound.

Properties of Precursor: 5-Chloro-1-indanone

The precursor, 5-chloro-1-indanone, is a well-documented chemical entity. Its properties serve as a crucial baseline for our predictions.[3][4]

| Property | Value | Source(s) |

| CAS Number | 42348-86-7 | [4][5] |

| Molecular Formula | C₉H₇ClO | [4] |

| Molecular Weight | 166.60 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | 94-98 °C | [3][7] |

| Boiling Point | 124-125 °C @ 3 mmHg | [6] |

| Solubility | Insoluble in water; Soluble in chloroform. | [6] |

Predicted Properties of Target: 5-Chloro-indan-1-carbonitrile

The conversion of a ketone to a nitrile involves replacing a polar C=O bond with a highly polar C≡N triple bond. This substitution significantly impacts several physicochemical properties.[8]

Caption: Comparison of the chemical structures of the precursor and target.

| Property | Predicted Value / Characteristic | Rationale |

| Molecular Formula | C₁₀H₈ClN | Addition of a carbon and nitrogen, removal of oxygen. |

| Molecular Weight | 177.63 g/mol | Calculated based on the molecular formula. |

| Melting Point | Likely similar to or slightly higher than the precursor. | The nitrile group introduces strong dipole-dipole interactions, potentially increasing lattice energy. The removal of the C=O group, a hydrogen bond acceptor, may slightly counteract this. Empirical determination is essential. |

| Boiling Point | Significantly higher than the precursor. | The C≡N bond is highly polar, leading to strong dipole-dipole interactions which require more energy to overcome compared to the ketone.[8] |

| Solubility | Low solubility in water. Soluble in polar aprotic solvents (e.g., acetone, acetonitrile, DMSO). | The nitrile group increases polarity, but the overall molecule remains largely nonpolar. Nitriles are generally soluble in polar organic solvents.[8] |

| Polarity | More polar than the precursor ketone. | The dipole moment of a nitrile group is generally larger than that of a ketone. |

Experimental Protocols for Physicochemical Characterization

To validate the predicted properties and fully characterize 5-chloro-indan-1-carbonitrile, the following standard, self-validating experimental protocols are recommended.

Melting Point Determination

-

Causality: The melting point range provides a primary indication of a compound's purity. A sharp, narrow melting range (typically < 2 °C) is characteristic of a pure crystalline solid, while impurities depress and broaden the melting range.[3]

-

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline sample is finely crushed and packed into a capillary tube to a height of 2-3 mm.[9]

-

Apparatus: A calibrated digital melting point apparatus (e.g., DigiMelt or Mel-Temp) is used.[3][10]

-

Initial Determination: A rapid heating rate (10-20 °C/min) is used to find an approximate melting range.[10]

-

Accurate Determination: A fresh sample is heated rapidly to ~20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/min.[9]

-

Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.

-

-

System Validation: The apparatus's thermometer calibration should be regularly checked against certified standards (e.g., pure urea or cinnamic acid) with known melting points.[10]

Solubility Assessment

-

Causality: Solubility data is critical for drug development, informing formulation, administration routes, and bioavailability. It is governed by the principle of "like dissolves like," where a solute's polarity must be compatible with the solvent.

-

Methodology (Equilibrium Shake-Flask Method):

-

Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, acetone, DMSO) in a sealed vial.[11][12]

-

Equilibration: The vials are agitated in an overhead shaker or temperature-controlled water bath (e.g., at 25 °C and 37 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[12][13]

-

Phase Separation: The suspension is centrifuged or filtered (using a filter that does not adsorb the solute) to separate the undissolved solid from the saturated solution.[4]

-

Quantification: The concentration of the compound in the clear supernatant/filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Reporting: Solubility is reported in units such as mg/mL or mol/L.

-

-

System Validation: The analytical method (e.g., HPLC) must be validated for linearity, accuracy, and precision using standard solutions of known concentrations. The attainment of equilibrium can be confirmed by measuring the concentration at different time points (e.g., 24h, 48h, 72h) until the value remains constant.[4]

Spectroscopic Characterization

Spectroscopy provides an unambiguous "fingerprint" of the molecular structure.

-

Causality: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shift of each nucleus is determined by its local electronic environment, and spin-spin coupling reveals connectivity between adjacent nuclei.[14]

-

Methodology:

-

Sample Preparation: 5-10 mg of the sample is dissolved in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. A small amount of an internal standard like tetramethylsilane (TMS) is added for chemical shift referencing (δ = 0.00 ppm).[15]

-

¹H NMR Acquisition: The proton NMR spectrum is acquired. Key parameters to record are chemical shift (δ, in ppm), integration (relative number of protons), and multiplicity (e.g., singlet, doublet, triplet).

-

¹³C NMR Acquisition: The carbon NMR spectrum is acquired, typically with proton decoupling to produce a spectrum of singlets for each unique carbon atom.

-

-

Predicted ¹H and ¹³C NMR Spectral Features:

-

¹H NMR: Expect signals for the aromatic protons (likely in the 7.0-7.8 ppm range), with splitting patterns determined by their positions relative to the chlorine and the indane ring fusion. The aliphatic protons on the five-membered ring will appear more upfield (likely 2.5-4.5 ppm), showing complex splitting due to their diastereotopic nature.

-

¹³C NMR: Expect a signal for the nitrile carbon around 115-125 ppm. Aromatic carbons will appear between 120-150 ppm, and the aliphatic carbons will be upfield (25-50 ppm).

-

-

System Validation: The spectrometer's field is locked onto the deuterium signal of the solvent, and shimming is performed to optimize magnetic field homogeneity, ensuring sharp, well-resolved peaks.[15]

-

Causality: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Specific functional groups absorb at characteristic frequencies, allowing for their identification.[16]

-

Methodology (ATR Method):

-

Background Scan: A background spectrum of the clean Attenuated Total Reflectance (ATR) crystal is collected.

-

Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal, and firm contact is ensured using the pressure clamp.

-

Sample Scan: The sample spectrum is collected. The instrument's software automatically subtracts the background spectrum.

-

Data Analysis: The resulting spectrum (Absorbance vs. Wavenumber in cm⁻¹) is analyzed for characteristic absorption bands.

-

-

Predicted Key FTIR Absorptions:

-

C≡N Stretch: A sharp, strong absorption band in the range of 2220-2260 cm⁻¹. This is a highly characteristic peak for the nitrile functional group.[10][13]

-

Aromatic C=C Stretches: Medium to weak bands in the 1475-1600 cm⁻¹ region.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretches: Peaks just below 3000 cm⁻¹.

-

C-Cl Stretch: A strong band typically in the 600-800 cm⁻¹ region.

-

-

System Validation: The instrument's performance is validated by the absence of atmospheric CO₂ and H₂O peaks in the final spectrum, which is achieved by purging the sample compartment with dry air or nitrogen and by proper background subtraction.

-

Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

-

Methodology (Electron Ionization - EI):

-

Sample Preparation: A dilute solution of the sample (~10-100 µg/mL) is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Introduction: The sample is introduced into the ion source, where it is vaporized and bombarded with high-energy electrons.

-

Ionization & Fragmentation: This process creates a positively charged molecular ion (M⁺•) and various fragment ions.

-

Analysis & Detection: The ions are separated by the mass analyzer based on their m/z ratio and detected.

-

Data Analysis: The resulting mass spectrum plots relative intensity versus m/z.

-

-

Predicted Mass Spectrum Features:

-

Molecular Ion (M⁺•): Expect a molecular ion peak at m/z = 177. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio), an M+2 peak at m/z = 179 with approximately one-third the intensity of the M⁺• peak will be observed, which is a definitive signature for a monochlorinated compound.

-

Key Fragments: Common fragmentation pathways for nitriles include the loss of HCN (M-27) or the loss of the chlorine atom (M-35).[11]

-

-

System Validation: The mass analyzer is calibrated using a known standard with peaks spanning the desired mass range, ensuring accurate m/z measurements.

Conclusion

While 5-chloro-indan-1-carbonitrile remains a compound with limited published data, this guide provides a robust framework for its scientific investigation. By leveraging data from its precursor, 5-chloro-1-indanone, we have proposed a logical synthetic route and a detailed set of predicted physicochemical properties. The provided experimental protocols are industry-standard, self-validating methods that will enable researchers to synthesize and rigorously characterize this promising molecule. This work serves as a foundational resource, empowering further research into the applications of 5-chloro-indan-1-carbonitrile in drug discovery and materials science.

References

-

Melting Points. (n.d.). University of Colorado Boulder, Department of Chemistry. [Link]

-

Nichols, L. (2020, August 20). 4.3: Melting Point Determination Procedure. Chemistry LibreTexts. [Link]

-

Melting point determination. (n.d.). University of Calgary, Department of Chemistry. [Link]

-

Remes, P. M., & Turecek, F. (2007). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. Journal of the American Society for Mass Spectrometry, 18(7), 1336–1347. [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). University of California, Irvine. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2006). Lund University Publications. [Link]

-

Procedure for solubility testing of NM suspension. (2016, May 28). NanoValid Project. [Link]

-

Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

-

Infrared Spectroscopy Absorption Table. (2021, September 11). Chemistry LibreTexts. [Link]

-

Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses. (n.d.). Allen Overseas. [Link]

-

PubChem. (n.d.). 5-Chloro-1-indanone. National Center for Biotechnology Information. [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University, Chemical Instrumentation Facility. [Link]

-

Griengl, H., et al. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14(25), 5770-5793. [Link]

-

Pharmaffiliates. (n.d.). 5-Chloro-1-Indanone. [Link]

-

Brisben Chemicals. (n.d.). 5- Chloro -1 Indanone. [Link]

-

Shapiro reaction. (n.d.). chemeurope.com. [Link]

-

Addition of Cyanide to Aldehydes and Ketones to Make Cyanohydrins. (2014, March 8). YouTube. [Link]

-

Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. University of Oxford. [Link]

-

Mass spectrometry (MS). (n.d.). Fiveable. [Link]

-

Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. (n.d.). Chemistry Steps. [Link]

-

Cyanohydrins. (2023, January 22). Chemistry LibreTexts. [Link]

-

Cyanohydrin Formation and Reactions. (2024, January 14). YouTube. [Link]

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). University of Puget Sound. [Link]

-

Shapiro Reaction. (2023, December 22). YouTube. [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University, Department of Chemistry and Biochemistry. [Link]

-

Making nitriles. (n.d.). Chemguide. [Link]

-

20.7: Chemistry of Nitriles. (2025, January 19). Chemistry LibreTexts. [Link]

-

PREDICTING NMR CHEMICAL SHIFTS. (n.d.). [Link]

-

Nuclear Magnetic Resonance Spectroscopy. (n.d.). Michigan State University, Department of Chemistry. [Link]

-

Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (n.d.). Master Organic Chemistry. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). KGROUP. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

-

The Basics of FTIR Spectroscopy: An Industry Guide. (2023, August 17). Innovatech Labs. [Link]

-

4.2: IR Spectroscopy. (2022, September 5). Chemistry LibreTexts. [Link]

-

FTIR SPECTROPHOTOMETER. (n.d.). Massachusetts Institute of Technology. [Link]

-

5-Chloro Indanone. (n.d.). ChemBK. [Link]

Sources

- 1. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 5-Chloro-1-indanone | 42348-86-7 [chemicalbook.com]

- 4. 5-Chloro-1-indanone | C9H7ClO | CID 142599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Shapiro reaction - Wikipedia [en.wikipedia.org]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 9. GCMS Section 6.17 [people.whitman.edu]

- 10. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. grokipedia.com [grokipedia.com]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile

Abstract

This technical guide provides an in-depth exploration of 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile (CAS 132205-76-6), a key chemical intermediate. Designed for researchers, medicinal chemists, and process development scientists, this document details the compound's physicochemical properties, outlines a robust multi-step synthesis, provides comprehensive characterization data, and discusses its significant applications in both agrochemical and pharmaceutical research. Each section is grounded in established chemical principles, offering not just procedural steps but also the causal logic behind them to ensure both reproducibility and a deeper understanding of the compound's chemistry.

Introduction and Core Compound Profile

This compound is a substituted indane derivative characterized by a fused benzene and cyclopentane ring system, with a chlorine atom on the aromatic ring and a nitrile group at the benzylic position.[1][2] This specific arrangement of functional groups makes it a valuable and versatile building block in organic synthesis. The indane scaffold itself is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active molecules. Its rigid framework allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets.

The primary utility of this compound lies in its role as a key intermediate. Most notably, it is a precursor in the synthesis of certain oxadiazine insecticides. Furthermore, the inherent reactivity of the nitrile group and the potential for further functionalization of the indane core make it an attractive scaffold for the development of novel therapeutic agents.

This guide will systematically cover the synthesis, purification, and characterization of this compound, providing the necessary detail for its practical application in a laboratory setting.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 132205-76-6 |

| Molecular Formula | C₁₀H₈ClN |

| Molecular Weight | 177.63 g/mol |

| Appearance | Predicted: White to off-white solid |

| Boiling Point | 324.8 ± 42.0 °C (Predicted) |

| Density | 1.24 ± 0.1 g/cm³ (Predicted) |

| Topological Polar Surface Area | 23.8 Ų |

| XLogP3 | 2.6 |

Strategic Synthesis Pathway

The synthesis of this compound is most effectively achieved through a strategic three-step sequence starting from the commercially available precursor, 5-chloro-1-indanone. This pathway is designed for efficiency, high yield, and control over the final product's purity.

Caption: Multi-step synthesis workflow for the target compound.

Synthesis of Precursor: 5-Chloro-1-indanone

The starting material, 5-chloro-1-indanone, can be synthesized via a Friedel-Crafts acylation/cyclization reaction. One established method involves the reaction of 3-chloropropionyl chloride with chlorobenzene in the presence of a Lewis acid catalyst like aluminum chloride, or through intramolecular cyclization of 3-(4-chlorophenyl)propanoic acid in a strong acid like sulfuric acid. For the purposes of this guide, we will assume 5-chloro-1-indanone is obtained from a commercial source.

Experimental Protocols

PART A: Reduction of 5-Chloro-1-indanone to 5-Chloro-2,3-dihydro-1H-inden-1-ol

-

Principle: The ketone functionality of 5-chloro-1-indanone is selectively reduced to a secondary alcohol using sodium borohydride (NaBH₄). This reagent is chosen for its mildness, high selectivity for aldehydes and ketones, and operational simplicity, making it safer to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄). Methanol serves as a protic solvent that also participates in the workup to neutralize the borate ester intermediates.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-chloro-1-indanone (1.0 eq.) in methanol (10 mL per gram of indanone) at room temperature.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (1.2 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quench the reaction by slowly adding 1 M hydrochloric acid (HCl) at 0 °C until the pH is ~5-6 and gas evolution ceases.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volume of residue).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 5-chloro-2,3-dihydro-1H-inden-1-ol, which can be used in the next step without further purification or purified by column chromatography if necessary.

-

PART B: Tosylation of 5-Chloro-2,3-dihydro-1H-inden-1-ol

-

Principle: The hydroxyl group of the alcohol is a poor leaving group. It is converted into a tosylate (p-toluenesulfonate) ester, which is an excellent leaving group due to the stability of the tosylate anion, a consequence of charge delocalization through resonance. This activation step is crucial for the subsequent nucleophilic substitution. Pyridine is used as a base to neutralize the HCl generated during the reaction.

-

Procedure:

-

Dissolve the crude 5-chloro-2,3-dihydro-1H-inden-1-ol (1.0 eq.) in anhydrous pyridine (5 mL per gram of alcohol) in a flame-dried flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add p-toluenesulfonyl chloride (TsCl) (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Extract the product with dichloromethane (3 x volume of mixture).

-

Combine the organic layers and wash sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate. This intermediate is often used directly in the next step.

-

PART C: Nucleophilic Substitution with Sodium Cyanide

-

Principle: The final step is a classic Sₙ2 reaction where the cyanide ion (CN⁻) acts as a nucleophile, attacking the carbon bearing the tosylate leaving group. The tosylate departs, and the carbon-nitrogen bond is formed, yielding the target nitrile. Dimethyl sulfoxide (DMSO) is an ideal solvent for this reaction as it is polar and aprotic, which solvates the cation (Na⁺) but leaves the cyanide anion highly reactive.

-

Procedure:

-

In a round-bottom flask, dissolve the crude 5-chloro-2,3-dihydro-1H-inden-1-yl p-toluenesulfonate (1.0 eq.) in anhydrous DMSO (10 mL per gram of tosylate).

-

Add sodium cyanide (NaCN) (1.5 eq.). Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Use appropriate personal protective equipment.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

-

Monitor the reaction by TLC for the disappearance of the tosylate.

-

After completion, cool the mixture to room temperature and pour it into a large volume of water.

-

Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of mixture).

-

Combine the organic extracts, wash thoroughly with water and then with brine to remove residual DMSO and salts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain pure this compound.

-

Compound Characterization

Due to the absence of publicly available experimental spectra for this compound, the following data is predicted based on established principles of spectroscopy and analysis of structurally similar compounds. This data serves as a guide for researchers to confirm the identity and purity of their synthesized material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Structure of the target compound with proton numbering for NMR.

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.50 | d | 1H | H4 | Aromatic proton ortho to the chloro group. |

| ~ 7.35 | dd | 1H | H6 | Aromatic proton coupled to H4 and H7. |

| ~ 7.30 | d | 1H | H7 | Aromatic proton adjacent to the fused ring. |

| ~ 4.50 | t | 1H | H1 | Benzylic proton, deshielded by the adjacent nitrile group. |

| ~ 3.20 - 3.00 | m | 2H | H3a, H3b | Methylene protons adjacent to the aromatic ring. |

| ~ 2.60 - 2.40 | m | 2H | H2a, H2b | Methylene protons coupled to H1 and H3. |

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 145 - 140 | Aromatic C | Quaternary carbons of the fused ring system. |

| ~ 135 | Aromatic C-Cl | Carbon bearing the chlorine atom. |

| ~ 130 - 125 | Aromatic CH | Aromatic carbons with attached protons. |

| ~ 118 | CN | Nitrile carbon, a characteristic chemical shift. |

| ~ 45 | C1 | Benzylic carbon attached to the nitrile group. |

| ~ 35 | C3 | Methylene carbon adjacent to the aromatic ring. |

| ~ 30 | C2 | Methylene carbon at the 2-position. |

Infrared (IR) Spectroscopy

-

Principle: IR spectroscopy identifies functional groups based on their characteristic vibrational frequencies.

-

Predicted Absorptions:

-

~ 2250-2240 cm⁻¹ (sharp, medium intensity): C≡N stretch, highly characteristic of a nitrile.

-

~ 3100-3000 cm⁻¹ (medium): Aromatic C-H stretch.

-

~ 2960-2850 cm⁻¹ (medium): Aliphatic C-H stretch from the methylene groups.

-

~ 1600, 1480 cm⁻¹ (medium-strong): C=C stretching vibrations within the aromatic ring.

-

~ 850-800 cm⁻¹ (strong): C-H out-of-plane bending, indicative of the aromatic substitution pattern.

-

~ 800-700 cm⁻¹ (strong): C-Cl stretch.

-

Mass Spectrometry (MS)

-

Principle: Electron Ionization Mass Spectrometry (EI-MS) will fragment the molecule, providing information about its molecular weight and structural components.

-

Predicted Fragmentation:

-

Molecular Ion (M⁺): A peak at m/z ≈ 177, with a characteristic M+2 peak at m/z ≈ 179 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.

-

Major Fragments:

-

m/z ≈ 150: Loss of the nitrile group ([M-CN]⁺).

-

m/z ≈ 142: Loss of the chlorine atom ([M-Cl]⁺).

-

m/z ≈ 115: A common fragment for indane structures, corresponding to the indene cation after loss of chlorine and other fragments.

-

-

Safety and Handling

GHS Hazard Statements: Based on the Safety Data Sheet, this compound should be handled with care.[3] While specific GHS classifications are not fully established, related compounds suggest potential hazards.

-

Precautionary Measures:

-

Engineering Controls: Always handle in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Inhalation: Avoid breathing dust or vapors.

-

Skin/Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.

-

-

Spill & Disposal:

-

In case of a spill, avoid dust formation. Collect the material using spark-proof tools and place it in a sealed container for disposal.

-

Dispose of chemical waste in accordance with local, state, and federal regulations.

-

Applications and Future Directions

The primary value of this compound lies in its role as a versatile chemical intermediate.

Agrochemical Synthesis

This compound is a known intermediate in the synthesis of Indoxacarb, an oxadiazine insecticide. The indane core forms a key part of the final active molecule. The synthesis of such complex agrochemicals requires reliable access to functionalized building blocks like this carbonitrile, highlighting its importance in the crop protection industry.

Drug Discovery and Medicinal Chemistry

The indane scaffold is a privileged structure in medicinal chemistry due to its rigid conformation and synthetic tractability. The presence of the chloro and nitrile substituents on this scaffold provides multiple avenues for further chemical modification.

Caption: Potential derivatization pathways and therapeutic targets.

-

Nitrile Group as a Handle: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. These functional groups are staples in medicinal chemistry for forming hydrogen bonds with protein targets or for further conjugation.

-

The Indane Core in Neurotherapeutics: Amino-indane derivatives have been extensively explored for their neuroprotective and neuroleptic properties. The amine derived from this compound could be a starting point for novel agents targeting neurological disorders.

-

Anticancer and Anti-inflammatory Potential: Substituted indane and indanone structures have been investigated as scaffolds for anticancer and anti-inflammatory drugs. The chloro-substituent can modulate the electronic properties and lipophilicity of potential drug candidates, influencing their pharmacokinetic and pharmacodynamic profiles.

The future of this compound in drug discovery lies in its use in library synthesis for high-throughput screening and as a core scaffold for the rational design of inhibitors for various enzymes and receptors.

Conclusion

This compound is a chemical intermediate of significant practical importance. Its synthesis is achievable through a robust and logical three-step pathway from its corresponding indanone. While a lack of published experimental spectral data necessitates reliance on predictive characterization, the established chemistry of its functional groups allows for a high degree of confidence in its identification. Its established role in agrochemical synthesis and the high potential of its scaffold in medicinal chemistry underscore its value to the scientific community. This guide provides the foundational knowledge and practical protocols necessary for researchers to synthesize, characterize, and utilize this versatile molecule in their research endeavors.

References

Sources

An In-depth Technical Guide to the Molecular Structure of 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular structure of 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile, a compound of interest in synthetic and medicinal chemistry. By integrating foundational principles with spectroscopic data from related analogs, this document serves as a robust resource for the characterization and utilization of this chlorinated indane derivative.

Introduction: The Significance of the Indane Scaffold

The indane framework, a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring, is a privileged scaffold in medicinal chemistry. Its rigid conformation and synthetic tractability make it an attractive core for the development of a wide array of therapeutic agents. The introduction of various substituents onto the indane skeleton allows for the fine-tuning of physicochemical properties and biological activity. This compound, with its chloro and cyano functionalities, represents a versatile intermediate for the synthesis of more complex molecules with potential applications in drug discovery.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized below.

| Property | Value | Source |

| Chemical Formula | C₁₀H₈ClN | N/A |

| Molecular Weight | 177.63 g/mol | N/A |

| CAS Number | 132205-76-6 | N/A |

| Appearance | Expected to be a solid at room temperature | N/A |

The molecule consists of a 2,3-dihydro-1H-indene core with a chlorine atom substituted at the 5-position of the aromatic ring and a carbonitrile (cyano) group at the 1-position of the cyclopentane ring. The presence of the chlorine atom, an electron-withdrawing group, influences the electronic properties of the aromatic system. The nitrile group is a key functional handle for further chemical transformations.

Synthesis and Mechanistic Considerations

A potential synthetic pathway is visualized below:

Caption: Plausible synthetic route to the target compound.

The choice of a cyanating agent like tosylmethyl isocyanide (TosMIC) is a common and effective method for the conversion of ketones to nitriles. The reaction mechanism involves the nucleophilic attack of the deprotonated TosMIC on the carbonyl carbon of 5-chloro-1-indanone, followed by cyclization and subsequent elimination to form the nitrile. The synthesis of the precursor, 5-chloro-1-indanone, can be achieved via a Friedel-Crafts acylation of chlorobenzene with 3-chloropropionyl chloride, followed by an intramolecular cyclization.[1]

Spectroscopic Characterization: A Composite Analysis

Due to the limited availability of direct spectroscopic data for this compound, this section presents an in-depth analysis based on the expected spectral features, supported by data from closely related compounds and foundational spectroscopic principles.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for elucidating the proton environment of a molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

Expected Chemical Shifts (δ) and Splitting Patterns:

| Proton(s) | Expected Chemical Shift (ppm) | Expected Multiplicity | Rationale and Comparative Insights |

| Aromatic (H4, H6, H7) | 7.2 - 7.8 | d, dd, s | The electron-withdrawing chlorine at C5 will deshield the adjacent protons (H4 and H6). Based on data for 5-chloro-1-indanone, the aromatic protons are expected in the δ 7.15-7.79 ppm range.[1] The specific splitting pattern (doublets and doublet of doublets) will depend on the coupling constants between the aromatic protons. |

| Benzylic (H1) | ~ 4.0 - 4.5 | t | The proton at the carbon bearing the nitrile group will be deshielded and is expected to appear as a triplet due to coupling with the adjacent methylene protons (H2). |

| Aliphatic (H2) | ~ 2.5 - 3.0 | m | These methylene protons will likely appear as a complex multiplet due to coupling with both H1 and H3. |

| Aliphatic (H3) | ~ 3.0 - 3.5 | m | The other methylene protons adjacent to the aromatic ring will also present as a multiplet. |

The analysis of ¹H NMR spectra of substituted indanes has been documented, providing a basis for these predictions.[2]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected Chemical Shifts (δ):

| Carbon(s) | Expected Chemical Shift (ppm) | Rationale and Comparative Insights |

| Nitrile (C≡N) | ~ 115 - 125 | The carbon of the nitrile group typically resonates in this downfield region. |

| Aromatic (C4, C5, C6, C7, C3a, C7a) | ~ 120 - 150 | The aromatic carbons will appear in this range. The carbon attached to the chlorine (C5) will be directly influenced, and its chemical shift can be predicted using established substituent effects. Data from 5-chloro-indole derivatives can provide a useful comparison for the aromatic region.[3] |

| Benzylic (C1) | ~ 35 - 45 | The carbon atom bonded to the nitrile group. |

| Aliphatic (C2, C3) | ~ 25 - 40 | The two methylene carbons of the five-membered ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic peaks for this compound are expected to be:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |

| C≡N (Nitrile) | ~ 2220 - 2260 | Sharp, Medium | The C≡N stretching vibration is a characteristic and easily identifiable peak. For aromatic nitriles, this peak is typically found at a slightly lower frequency due to conjugation.[4][5][6] |

| C-H (Aromatic) | > 3000 | Medium to Weak | Stretching vibrations of C-H bonds on the benzene ring.[7] |

| C-H (Aliphatic) | < 3000 | Medium | Stretching vibrations of C-H bonds in the cyclopentane ring.[8] |

| C=C (Aromatic) | ~ 1450 - 1600 | Medium to Strong | Ring stretching vibrations of the benzene ring.[7] |

| C-Cl | ~ 1000 - 1100 | Strong | The carbon-chlorine stretching vibration. |

The following diagram illustrates a typical workflow for acquiring and interpreting an IR spectrum.

Sources

- 1. Preparation method for synthesizing 5-chloro-1-indanone through one-step method - Eureka | Patsnap [eureka.patsnap.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scribd.com [scribd.com]

- 5. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. Interpreting IR Spectra [chemistrysteps.com]

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile

Introduction

Indane and its derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous biologically active compounds.[1][2] The rigid bicyclic framework, consisting of a benzene ring fused to a cyclopentane ring, provides a versatile scaffold for therapeutic development.[2] 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile is a functionalized indane derivative whose precise structural characterization is paramount for its application in research and development.

This guide provides a comprehensive, multi-technique spectroscopic analysis for the structural elucidation of this compound. We will delve into the theoretical underpinnings and practical interpretation of Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The objective is to demonstrate how these orthogonal analytical techniques synergize to provide an unambiguous confirmation of the molecular structure.

Molecular Structure and Properties

The first step in any analytical endeavor is to understand the basic properties of the target molecule. These data provide the context for all subsequent spectral interpretation.

Molecular Identity

| Property | Value | Source |

| Chemical Name | This compound | [3] |

| Synonyms | 5-Chloro-indan-1-carbonitrile | [3][4] |

| CAS Number | 132205-76-6 | [3] |

| Molecular Formula | C₁₀H₈ClN | [3][5] |

| Molecular Weight | 177.63 g/mol | [3][5] |

| Exact Mass | 177.03453 u | [3] |

Structural Diagram

The numbering convention used throughout this guide is presented below. This systematic labeling is crucial for the unambiguous assignment of spectral signals.

Caption: Structure of this compound with atom numbering.

¹H NMR Spectroscopy: Mapping Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique that provides detailed information about the number of distinct proton types and their connectivity within a molecule.[6]

Experimental Protocol: ¹H NMR

Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.

Predicted ¹H NMR Spectral Data & Interpretation

Based on the molecule's structure, we can predict the characteristics of the ¹H NMR spectrum. The presence of a chiral center at C1 renders the two protons on C2 (and C3) diastereotopic, meaning they are chemically non-equivalent and should appear as distinct signals.[6]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Ar-H (H7) | ~7.5 | d | 1H | Ortho to the electron-withdrawing C1-CN group, expected to be the most downfield aromatic proton. |

| Ar-H (H6) | ~7.3 | d | 1H | Meta to the chloro group and ortho to the aliphatic ring fusion. |

| Ar-H (H4) | ~7.2 | s | 1H | Para to the chloro group. |

| H1 | ~4.5 | t | 1H | Benzylic proton adjacent to an electron-withdrawing nitrile group, significantly deshielded. Coupled to the two H2 protons. |

| H3 | ~3.2 - 3.4 | m | 2H | Benzylic protons coupled to the two H2 protons. |

| H2 | ~2.5 - 2.8 | m | 2H | Aliphatic protons, diastereotopic, coupled to H1 and H3 protons. |

Causality in Interpretation:

-

Aromatic Region (7.0-7.6 ppm): The three aromatic protons are non-equivalent due to the substitution pattern. Their specific shifts and coupling patterns (doublets and a singlet) are dictated by the electronic effects of the chloro, nitrile, and alkyl substituents.

-

Benzylic Methine (H1, ~4.5 ppm): This proton is attached to a chiral center (C1) and is directly adjacent to both the aromatic ring and the strongly electron-withdrawing nitrile group (-C≡N). This dual influence causes a significant downfield shift. Its multiplicity as a triplet arises from coupling to the two adjacent H2 protons.

-

Aliphatic Methylene (H2, H3): The protons on C2 and C3 form a complex spin system. The chirality at C1 makes the geminal protons on C2 diastereotopic, meaning they will have different chemical shifts and will couple to each other (geminal coupling) as well as to the adjacent protons (vicinal coupling), resulting in complex multiplets (m).

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR spectroscopy provides a map of the unique carbon environments within a molecule.[7] For this compound, we expect 10 distinct signals, one for each carbon atom, as there is no molecular symmetry.

Predicted ¹³C NMR Spectral Data & Interpretation

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Ar-C (C3a, C7a) | 140 - 145 | Quaternary carbons at the ring fusion. |

| Ar-C (C5) | 135 - 140 | Aromatic carbon directly bonded to chlorine (ipso-carbon). |

| Ar-C (C4, C6, C7) | 125 - 130 | Aromatic CH carbons. |

| C≡N | 118 - 122 | Nitrile carbon, a characteristic downfield signal. |

| C1 | ~40 | Benzylic carbon holding the nitrile group. |

| C3 | ~35 | Benzylic carbon. |

| C2 | ~30 | Aliphatic carbon. |

Expert Insights:

-

The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the chlorine (C5) will be shifted downfield due to the inductive effect of the halogen.

-

The nitrile carbon (C≡N) has a very characteristic chemical shift in the 118-122 ppm range, serving as a key diagnostic peak.[8]

-

The aliphatic carbons (C1, C2, C3) appear in the upfield region of the spectrum, with the benzylic carbons (C1, C3) being more deshielded than the purely aliphatic C2.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[9]

Experimental Protocol: IR Spectroscopy

Caption: General workflow for Fourier-Transform Infrared (FTIR) spectroscopy.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3100 - 3000 | C-H Stretch | Aromatic C-H | Confirms the presence of the benzene ring. |

| 2960 - 2850 | C-H Stretch | Aliphatic C-H | Confirms the presence of the saturated cyclopentane ring. |

| 2250 - 2240 | C≡N Stretch | Nitrile | Key diagnostic peak for the nitrile functional group. |

| 1600, 1475 | C=C Stretch | Aromatic Ring | Skeletal vibrations of the benzene ring. |

| 1100 - 1000 | C-Cl Stretch | Aryl Halide | Indicates the carbon-chlorine bond. |

Trustworthiness of the Protocol: The presence of a sharp, strong absorption band around 2245 cm⁻¹ is a highly reliable indicator of the nitrile group. The combination of aromatic and aliphatic C-H stretching bands, along with the C=C aromatic skeletal bands, validates the core indane structure.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass Spectrometry (MS) provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.[1]

Predicted Mass Spectrum Data & Interpretation

For this compound (C₁₀H₈ClN), the key observations in an Electron Ionization (EI) mass spectrum would be:

| m/z Value | Ion Identity | Interpretation |

| 177 / 179 | [M]⁺ / [M+2]⁺ | Molecular Ion Peak. The characteristic ~3:1 intensity ratio confirms the presence of one chlorine atom (³⁵Cl / ³⁷Cl isotopes). |

| 150 / 152 | [M - HCN]⁺ | Loss of hydrogen cyanide from the molecular ion. |

| 142 | [M - Cl]⁺ | Loss of the chlorine radical. |

| 115 | [C₉H₇]⁺ | Subsequent loss of HCN from the [M - Cl]⁺ fragment, leading to an indenyl cation. |

Key Fragmentation Pathway

The most likely fragmentation pathways involve the loss of stable neutral molecules or radicals from the molecular ion. The loss of the chlorine atom and the nitrile group are predictable and diagnostically significant fragmentation events.

Caption: A plausible EI-MS fragmentation pathway for the title compound.

Conclusion

The structural elucidation of this compound is robustly achieved through the congruent application of multiple spectroscopic techniques.

-

¹H and ¹³C NMR definitively establish the carbon-hydrogen framework, confirming the connectivity of the bicyclic system and the precise location of substituents.

-

IR Spectroscopy provides unambiguous evidence for the key functional groups, notably the characteristic nitrile stretch.

-

Mass Spectrometry confirms the molecular weight and elemental composition (specifically the presence of chlorine) through the molecular ion's isotopic pattern, while fragmentation data supports the proposed structure.

Together, these methods provide a self-validating system of analysis, leaving no ambiguity as to the identity and structure of the compound, a critical requirement for its use in research and drug development.

References

- BenchChem. (2025). In-Depth Technical Guide to the Spectroscopic Analysis and Characterization of New Indan Derivatives.

- Echemi. (n.d.). This compound.

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

University of Wisconsin. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

- Echemi. (n.d.). This compound Safety Data Sheets.

-

Eburon Organics. (n.d.). Indane Derivatives. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Indane Derivatives | Eburon [eburon-organics.com]

- 3. echemi.com [echemi.com]

- 4. echemi.com [echemi.com]

- 5. 1H-Indene-1-carbonitrile, 5-chloro-2,3-dihydro- [cymitquimica.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

An In-Depth Technical Guide to the Synthesis of 5-Chloro-indan-1-carbonitrile: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-indan-1-carbonitrile is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmacologically active compounds. Its rigid bicyclic structure and the presence of both chloro and nitrile functionalities allow for diverse chemical modifications, making it an attractive scaffold for the design of novel therapeutics. This technical guide provides a comprehensive overview of the primary synthetic routes to 5-chloro-indan-1-carbonitrile, with a focus on the selection of starting materials and a detailed examination of the core chemical transformations. The methodologies presented herein are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers a reliable foundation for their synthetic endeavors.

Strategic Approaches to the Indan Skeleton: Synthesis of the Key Precursor, 5-Chloro-1-indanone

The synthesis of 5-chloro-indan-1-carbonitrile invariably proceeds through the key intermediate, 5-chloro-1-indanone. The construction of this chloro-substituted indanone core is the critical first stage of the synthesis, and two principal retrosynthetic disconnections have been established, starting from either 3-chlorobenzaldehyde or chlorobenzene.

Pathway 1: From 3-Chlorobenzaldehyde

This pathway commences with the formation of a 3-chlorophenylpropionic acid derivative, which then undergoes an intramolecular Friedel-Crafts acylation to yield the desired indanone. A common and efficient method involves a Knoevenagel-type condensation followed by reduction and cyclization.

A widely employed method involves the reaction of 3-chlorobenzaldehyde with malonic acid in the presence of formic acid and diethylamine to produce 3-(3-chlorophenyl)propionic acid.[1][2] This intermediate is then cyclized to 5-chloro-1-indanone using a Friedel-Crafts acylation, typically with a catalyst such as zinc chloride in an inert solvent like dichloromethane.[1][2]

Experimental Protocol: Synthesis of 5-Chloro-1-indanone from 3-Chlorobenzaldehyde [1]

-

Step 1: Synthesis of 3-(3-chlorophenyl)propionic acid

-

To a reaction vessel, add formic acid and diethylamine.

-

To this mixture, add 3-chlorobenzaldehyde and malonic acid.

-

Heat the reaction mixture to a temperature between 50-150 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water and acidify with concentrated hydrochloric acid to a pH of 3-4.

-

Filter the resulting precipitate and recrystallize from a suitable solvent like ethyl acetate to obtain 3-(3-chlorophenyl)propionic acid.

-

-

Step 2: Intramolecular Friedel-Crafts Acylation

-

In a separate flask, dissolve the 3-(3-chlorophenyl)propionic acid in dichloromethane.

-

Add malonyl chloride to the solution.

-

Cool the mixture and slowly add zinc chloride, maintaining the temperature between -10 to 80 °C.

-

Stir the reaction for approximately 2 hours, monitoring for completion by TLC.

-

Quench the reaction by pouring the mixture into ice water.

-

Separate the organic layer, wash with 1M hydrochloric acid, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-chloro-1-indanone.

-

Pathway 2: From Chlorobenzene

An alternative and industrially relevant approach utilizes chlorobenzene as the starting material. This pathway involves a Friedel-Crafts acylation with 3-chloropropionyl chloride, followed by an intramolecular Friedel-Crafts alkylation to form the indanone ring.

The reaction is typically catalyzed by a Lewis acid, with aluminum chloride being a common choice.[3] The use of a mixed molten salt system, such as a mixture of aluminum chloride, sodium chloride, and potassium chloride, can facilitate the reaction at a lower temperature and improve selectivity.[3]

Experimental Protocol: Synthesis of 5-Chloro-1-indanone from Chlorobenzene [3]

-

In a jacketed reactor, cool chlorobenzene to below 5 °C.

-

Add aluminum trichloride and stir for 30 minutes.

-

Slowly add 3-chloropropionyl chloride dropwise over 2 hours.

-

After the addition, raise the temperature to 50-70 °C and maintain for 2 hours, monitoring the reaction by Gas Chromatography (GC).

-

In a separate vessel, prepare a molten salt mixture of aluminum trichloride, sodium chloride, and potassium chloride.

-

Add the reaction mixture from the first step dropwise to the molten salt.

-

Raise the temperature to 130-150 °C and hold for several hours until the reaction is complete.

-

Hydrolyze the reaction mixture with ice water, maintaining the temperature below 50 °C.

-

Filter the resulting solid, which is the crude 5-chloro-1-indanone.

-

The crude product can be purified by recrystallization from a solvent such as methanol.

Quantitative Data Summary for 5-Chloro-1-indanone Synthesis

| Starting Material | Key Reagents | Catalyst | Typical Yield | Reference |

| 3-Chlorobenzaldehyde | Malonic acid, Formic acid, Diethylamine, Malonyl chloride | Zinc Chloride | 75-80% | [1] |

| Chlorobenzene | 3-Chloropropionyl chloride | Aluminum Chloride, Molten Salts | ~85% | [3] |

Conversion of 5-Chloro-1-indanone to 5-Chloro-indan-1-carbonitrile: Core Methodologies

Once the key precursor, 5-chloro-1-indanone, has been synthesized and purified, the next critical step is the introduction of the nitrile functionality at the C1 position. Two primary, reliable methods for this transformation are the Cyanohydrin Formation and Reduction Pathway and the Tosylhydrazone Cyanation Pathway .

Methodology 1: The Cyanohydrin Route

This classic two-step approach involves the initial formation of a cyanohydrin by the addition of a cyanide source to the ketone, followed by the reduction of the intermediate α-hydroxy nitrile.

The formation of the cyanohydrin is typically achieved using a cyanide source such as trimethylsilyl cyanide (TMSCN), which offers milder reaction conditions compared to using hydrogen cyanide directly. The resulting O-silylated cyanohydrin can then be hydrolyzed to the cyanohydrin. The subsequent reduction of the hydroxyl group can be challenging, but various methods have been developed for the reduction of α-hydroxy nitriles.

Conceptual Workflow: Cyanohydrin Route

Caption: Cyanohydrin formation and subsequent reduction pathway.

Experimental Protocol: Synthesis of 5-Chloro-indan-1-carbonitrile via the Cyanohydrin Route (Generalized)

-

Step 1: Formation of 5-Chloro-1-hydroxy-indan-1-carbonitrile

-

Dissolve 5-chloro-1-indanone in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

-

Add trimethylsilyl cyanide (TMSCN) to the solution. A catalytic amount of a Lewis acid like zinc iodide can be used to accelerate the reaction.

-

Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

-

Carefully quench the reaction with an aqueous acid solution (e.g., 1M HCl) to hydrolyze the silyl ether.

-

Extract the product with an organic solvent, wash, dry, and concentrate to yield the crude cyanohydrin.

-

-

Step 2: Reduction of 5-Chloro-1-hydroxy-indan-1-carbonitrile

-

Dissolve the crude cyanohydrin in a suitable solvent (e.g., ethanol, acetic acid).

-

Add a catalyst for hydrogenation, such as Palladium on carbon (Pd/C).

-